Selective Inhibition of Bacterial NhaA Na⁺/H⁺ Antiporter: 1H-Perimidin-2-amine vs. Amiloride-Class Inhibitors
2-Aminoperimidine (the active base of the hydrobromide hydrate) acts as a specific inhibitor of the bacterial NhaA Na⁺/H⁺ antiporter from Escherichia coli, with an IC₅₀ of 0.9 μM [1]. In contrast, amiloride and its derivatives—the established class of eukaryotic Na⁺/H⁺ antiporter inhibitors—fail to inhibit prokaryotic NhaA antiporters under comparable assay conditions; most prokaryotic antiporters, including the major NhaA family of enterobacteria, are documented as resistant to these compounds [1]. The inhibition is observed both in inside-out sub-bacterial vesicles (10 mM NaCl, pH 8) and in proteoliposomes containing purified NhaA, demonstrating target engagement independent of membrane context [1].
| Evidence Dimension | Inhibitory potency against E. coli NhaA Na⁺/H⁺ antiporter |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 μM |
| Comparator Or Baseline | Amiloride and its derivatives: resistant (no inhibition) |
| Quantified Difference | Target compound: potent inhibition; comparators: no activity |
| Conditions | Inside-out sub-bacterial vesicles, 10 mM NaCl, pH 8; proteoliposomes with purified NhaA |
Why This Matters
This selectivity gap defines the compound's unique utility as a chemical probe for studying NhaA antiporter function in enterobacteria, for which amiloride-class tools are ineffective.
- [1] Dibrov P, Rimon A, Dzioba J, Winogrodzki A, Shalitin Y, Padan E. 2-Aminoperimidine, a specific inhibitor of bacterial NhaA Na+/H+ antiporters. FEBS Lett. 2005 Jan 17;579(2):373-8. View Source
